![molecular formula C18H19F3N2O2 B2759910 N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide CAS No. 866038-90-6](/img/structure/B2759910.png)
N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C18H19F3N2O2 and its molecular weight is 352.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Similar compounds have been found to participate in electronically divergent processes with metal catalysts . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It’s worth noting that the spatial configuration of the carbon atoms connected to r3 plays an important role in the fungicidal activity of similar compounds . When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .
Result of Action
Similar compounds have shown moderate to excellent potency against a549, hct-116, and pc-3 cancer cell lines .
Action Environment
It’s worth noting that the content of hydroxyproline was significantly reduced in the presence of similar compounds at a concentration of 50 μm or 100 μm .
Propiedades
IUPAC Name |
N-[3-[hydroxy-[3-(trifluoromethyl)phenyl]methyl]pyridin-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c1-17(2,3)16(25)23-15-13(8-5-9-22-15)14(24)11-6-4-7-12(10-11)18(19,20)21/h4-10,14,24H,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTXGYQYEVVWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C(C2=CC(=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2759828.png)

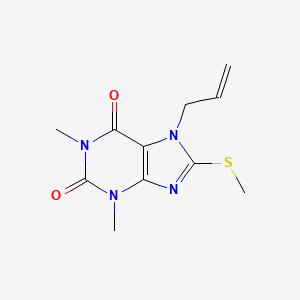
![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2759834.png)
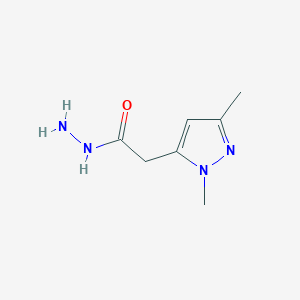
![N-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2759838.png)
![2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2759840.png)

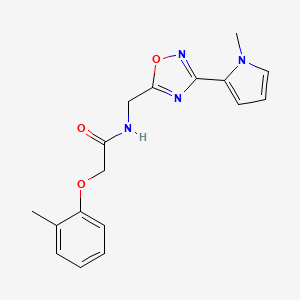
![N-(2-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2759845.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide](/img/structure/B2759846.png)
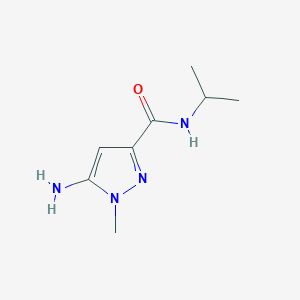
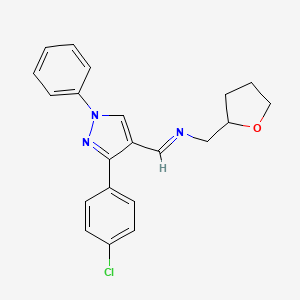
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/new.no-structure.jpg)
